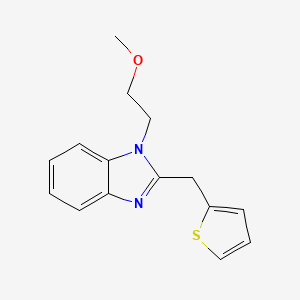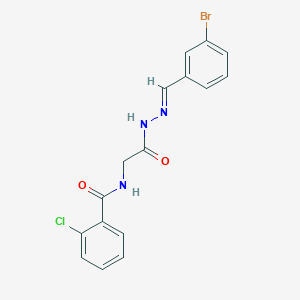![molecular formula C18H17ClN4O5S B11118390 N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11118390.png)
N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, an indole moiety, and a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro-Methoxyphenyl Group: This step involves the chlorination and methoxylation of a phenyl ring, which can be achieved using reagents such as thionyl chloride and dimethyl sulfate.
Coupling Reactions: The final step involves coupling the indole moiety with the chloro-methoxyphenyl group and the methanesulfonamide group. This can be achieved through a series of condensation reactions using appropriate coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide shares similarities with other compounds containing indole moieties, chloro-methoxyphenyl groups, and methanesulfonamide groups.
Examples: Compounds such as N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide analogs with different substituents on the phenyl or indole rings.
Uniqueness
Structural Uniqueness: The combination of the chloro-methoxyphenyl group, indole moiety, and methanesulfonamide group in a single molecule is unique and contributes to its distinct chemical and biological properties.
Functional Uniqueness: The compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable candidate for further research and development.
Properties
Molecular Formula |
C18H17ClN4O5S |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C18H17ClN4O5S/c1-28-15-8-7-11(19)9-14(15)23(29(2,26)27)10-16(24)21-22-17-12-5-3-4-6-13(12)20-18(17)25/h3-9,20,25H,10H2,1-2H3 |
InChI Key |
UZNHSZOZMYKYNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {3-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-5-oxoimidazolidin-1-yl}acetate](/img/structure/B11118311.png)
![2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone](/img/structure/B11118325.png)
![2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide](/img/structure/B11118332.png)
![Ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11118339.png)
![Methyl 3-{[3-(benzyloxy)-4-methyl-2-nitrobenzoyl]amino}propanoate](/img/structure/B11118355.png)
![(2E,5Z)-5-(3-bromobenzylidene)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11118356.png)

![5-[(4-Fluorobenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11118366.png)
![Methyl 2-{[(5-bromofuran-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11118372.png)
![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B11118374.png)

![N-({N'-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide](/img/structure/B11118378.png)

![3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11118384.png)
